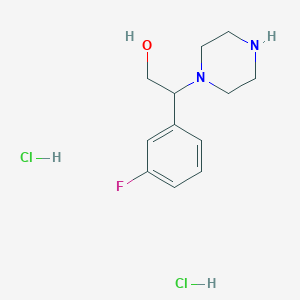
2-(3-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride
描述
2-(3-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group and a piperazine ring, making it a subject of interest for scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride typically involves multiple steps, starting with the reaction of 3-fluorophenylacetic acid with piperazine. The reaction conditions include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various derivatives depending on the substituents involved.
科学研究应用
2-(3-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating diseases such as hypertension, anxiety, and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring contributes to its pharmacological activity. The compound may modulate signaling pathways and biochemical processes, leading to its therapeutic effects.
相似化合物的比较
2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride
2-(3-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride
2-(3-Iodophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride
Uniqueness: 2-(3-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The fluorine atom enhances the compound's metabolic stability and binding affinity, making it a valuable candidate for further research and development.
生物活性
2-(3-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride, identified by CAS number 1311318-09-8, is a chemical compound with potential therapeutic applications. Its structure includes a piperazine moiety, which is often associated with various biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H17N2OF·2HCl
- Molecular Weight : 260.74 g/mol
- SMILES Notation : C1CN(CCN1)C(CO)C2=CC(=CC=C2)F
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and potential effects on various cellular pathways. Compounds containing piperazine rings are known to exhibit activity as serotonin and dopamine receptor modulators, which may contribute to their therapeutic effects in treating psychiatric disorders.
Pharmacological Activity
Research indicates that compounds similar in structure to this compound can exhibit a range of biological activities:
- Antidepressant Effects :
- Antitumor Activity :
- Neuroprotective Effects :
Research Findings and Case Studies
Several studies have assessed the biological activity of related compounds:
Table 1: Biological Activity of Piperazine Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | PARP Inhibition | 57.3 | |
| Compound B | Cytotoxicity (MCF7) | 0.010 | |
| Compound C | Serotonin Reuptake Inhibition | 15.6 |
Case Study: Antitumor Activity
In a study evaluating the cytotoxic effects of piperazine derivatives on MCF7 breast cancer cells, compounds structurally similar to this compound were tested. The results indicated significant inhibition of cell proliferation at concentrations as low as 0.010 µM, highlighting the potential for developing new anticancer therapies based on this scaffold .
属性
IUPAC Name |
2-(3-fluorophenyl)-2-piperazin-1-ylethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O.2ClH/c13-11-3-1-2-10(8-11)12(9-16)15-6-4-14-5-7-15;;/h1-3,8,12,14,16H,4-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNTZZFQQORWTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CO)C2=CC(=CC=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















